molecular formula C9H11BrO B045254 (R)-1-(4-Bromophenyl)-1-propanol CAS No. 112777-66-9

(R)-1-(4-Bromophenyl)-1-propanol

Cat. No. B045254
M. Wt: 215.09 g/mol
InChI Key: QLMFTKHAIDWIDC-SECBINFHSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to (R)-1-(4-Bromophenyl)-1-propanol involves several steps including bromination, acylation, and amination processes. For instance, 1-(4-Aminophenyl)-2-diethylamino-1-propanone hydrochloride was synthesized from acetanilide through Friedel-Crafts acylation, α-bromination, and amination, highlighting a method that could potentially be adapted for (R)-1-(4-Bromophenyl)-1-propanol (Zeng Zhi-ming, 2003).

Molecular Structure Analysis

The molecular structure and spectroscopic properties of similar bromophenyl compounds have been thoroughly investigated using various spectroscopic methods and quantum chemical calculations. For example, the structural characterizations of (E)-1-(4-Bromophenyl)-3-(napthalen-2-yl)prop-2-en-1-one were determined by spectroscopic methods and quantum chemical investigations, providing insights into the molecular geometry, vibrational frequencies, and chemical shifts that could be comparable for (R)-1-(4-Bromophenyl)-1-propanol (K. Thanigaimani et al., 2015).

Chemical Reactions and Properties

The reactivity of (R)-1-(4-Bromophenyl)-1-propanol can be inferred from studies on related bromophenyl compounds. Rh(I)-catalyzed carbonylative cyclization reactions of alkynes with 2-bromophenylboronic acids to give indenones illustrate the type of chemical transformations that bromophenyl moieties can undergo, suggesting potential pathways for derivatization or functionalization of (R)-1-(4-Bromophenyl)-1-propanol (Y. Harada et al., 2007).

Physical Properties Analysis

The physical properties of compounds structurally related to (R)-1-(4-Bromophenyl)-1-propanol can be assessed through experimental and theoretical methods. Studies often utilize FTIR, NMR, and UV-Vis spectroscopy, alongside quantum chemical calculations to determine physical characteristics such as vibrational frequencies, chemical shifts, and absorption wavelengths. These methods provide comprehensive data that can be extrapolated to understand the physical properties of (R)-1-(4-Bromophenyl)-1-propanol.

Chemical Properties Analysis

Chemical properties, including reactivity and stability, can be predicted by studying similar bromophenyl compounds. For instance, the synthesis and structural analysis of various bromophenyl derivatives offer insights into the potential chemical behavior of (R)-1-(4-Bromophenyl)-1-propanol. Quantum chemical analyses, such as HOMO-LUMO gap calculations, provide valuable information on the electronic properties and potential reactivity (Abdullah M. Asiri et al., 2016).

Scientific Research Applications

  • Therapeutic Agents : Pure enantiomers of (R)-1-(4-Bromophenyl)-1-propanol are useful as antitussive (cough suppressant) and central sedative therapeutic agents (Bianchi, Bosetti, Cesti, & Golini, 1992).

  • Chiral Catalyst : Rh(2)(R-BTPCP)(4) is an effective chiral catalyst for enantioselective reactions, facilitating highly selective cyclopropanations (Qin et al., 2011).

  • Chemical Synthesis : (R)-1-(4-Bromophenyl)-1-propanol acts as a chiral ligand in the enantioselective addition of diethylzinc to benzaldehyde (Asami et al., 2015).

  • Material Science : It's used in the kinetic resolution of secondary alcohols like rac-indanol, rac-1-phenylethanol, and rac-1-(3-bromophenyl)-1-ethanol in the development of nanohybrid materials (Galvão et al., 2018).

  • Pharmaceutical Development : The R-alcohol serves as a building block for the cardioselective β-blocker atenolol (Lund, Bøckmann, & Jacobsen, 2016).

  • Molecular Clusters and Enantiodiscrimination : Research involving chiral recognition of diols in the gas phase through complexation with (R)-1-(4-Bromophenyl)-1-propanol uses R2PI-TOF as a tool (Scuderi et al., 2003).

  • Liquid Crystal Synthesis : The compound has been used in the synthesis of propylbiphenyl alkanoate liquid crystals, influencing mesomorphism (Bi, 2007).

  • Sensor Development : It's employed in the creation of chiral conjugated microporous polymers, acting as a novel chiral fluorescence sensor for amino alcohols (Wei, Zhang, Zhao, & Li, 2013).

properties

IUPAC Name

(1R)-1-(4-bromophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9,11H,2H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMFTKHAIDWIDC-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426206
Record name (R)-1-(4-Bromophenyl)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(4-Bromophenyl)-1-propanol

CAS RN

112777-66-9
Record name (R)-1-(4-Bromophenyl)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
WM Dai, HJ Zhu, XJ Hao - Tetrahedron: Asymmetry, 2000 - Elsevier
A number of chiral β-amino alcohols possessing a 3-indolylmethyl group have been synthesized from the alkaloid, (S)-abrine and elucidated for potency in the catalytic enantioselective …
Number of citations: 100 www.sciencedirect.com
SY Kang, JH Baek, KH Kang, J Lee, YS Park - Bulletin of the Korean …, 2012 - Citeseer
Great efforts have been devoted to the development of efficient chiral ligands for catalytic asymmetric addition of dialkylzinc. 1 Among the various types of chiral ligands explored several …
Number of citations: 6 citeseerx.ist.psu.edu
QS Guo, B Liu, YN Lu, FY Jiang, HB Song, JS Li - Tetrahedron: Asymmetry, 2005 - Elsevier
Three new substituted BINOL ligands (R)-3-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-1,1′-bi-2-naphthol (R)-1, (R)-3,3′-bis[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-1,1′-bi-2-…
Number of citations: 45 www.sciencedirect.com
XF Yang, T Hirose, GY Zhang - Tetrahedron: Asymmetry, 2008 - Elsevier
Novel chiral tridentate aminophenol ligand (S)-3a was obtained by a Mannich-type reaction of cresol, paraformaldehyde, and (S)-1-(2-methoxyphenyl)-2-methylpropan-1-amine …
Number of citations: 39 www.sciencedirect.com
QS Guo, YN Lu, B Liu, J Xiao, JS Li - Journal of organometallic chemistry, 2006 - Elsevier
By using a direct ortho-lithiation, the ligands (S)-3-methoxymethyl-1,1′-bi-2-naphthol [(S)-1], (S)-3,3′-bis(methoxymethyl)-1,1′-bi-2-naphthol [(S)-2], (S)-3-(quinolin-2-yl)-1,1′-bi-2-…
Number of citations: 14 www.sciencedirect.com
AMA Al Majid, MS Islam, ZA Al-Othman… - Arabian Journal of …, 2017 - Elsevier
A set of chiral bis-amide ligands (4a–d and 5a–d) were obtained easily from readily available starting materials in a straightforward manner via acid chloride reaction of the parent Feist’…
Number of citations: 3 www.sciencedirect.com
M Rachwalski - Tetrahedron: Asymmetry, 2014 - Elsevier
The facile synthesis of a series of novel catalysts bearing a tertiary hydroxyl group and an aziridine moiety as chelating centers constructed on the scaffold derived from limonene oxide …
Number of citations: 29 www.sciencedirect.com
Y Nakamura, S Takeuchi, K Okumura, Y Ohgo… - Tetrahedron, 2002 - Elsevier
Fluorous chiral BINOLs were prepared and used as the ligands for the titanium catalyzed asymmetric addition of Et 2 Zn to aromatic aldehydes. Consecutive reactions were examined …
Number of citations: 86 www.sciencedirect.com
楊小鳳, ヤンシャオフェン - 博士論文(埼玉大学大学院理工学研究科 …, 2009 - sucra.repo.nii.ac.jp
This thesis deals with the design and synthesis of novel chiral bidentate and tridentate aminophenol ligands and the application for catalytic asymmetric reactions. Novel chiral bidentate …
Number of citations: 4 sucra.repo.nii.ac.jp

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